Lipophilicity Advantage Over 2,5-Diphenyl-1,3,4-oxadiazole
The experimental Log P of 2‑(2‑benzofuryl)‑5‑phenyl‑1,3,4‑oxadiazole (3.52) is 0.55 log units higher than the experimental Log P of 2,5‑diphenyl‑1,3,4‑oxadiazole (2.97) [1][2]. This increase in lipophilicity, conferred by the benzofuran oxygen, can improve membrane permeability in cellular assays and alter the compound's retention time in reverse‑phase chromatography.
| Evidence Dimension | Octanol‑water partition coefficient (Log P) |
|---|---|
| Target Compound Data | Log P = 3.52 |
| Comparator Or Baseline | 2,5‑Diphenyl‑1,3,4‑oxadiazole (CAS 725‑12‑2): Log P = 2.97 |
| Quantified Difference | ΔLog P = +0.55 (target more lipophilic) |
| Conditions | Experimental Log P values reported by SIELC Technologies |
Why This Matters
Higher lipophilicity can translate into improved passive membrane permeability, making the benzofuryl derivative a preferred choice for cell‑based screening libraries where intracellular target engagement is required.
- [1] SIELC Technologies. 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole – Compound Page (LogP 3.52). 2018. https://sielc.com/2-2-benzofuryl-5-phenyl-134-oxadiazole View Source
- [2] SIELC Technologies. 1,3,4-Oxadiazole, 2,5-diphenyl- – Compound Page (LogP 2.97). 2018. https://sielc.com/134-oxadiazole-25-diphenyl View Source
